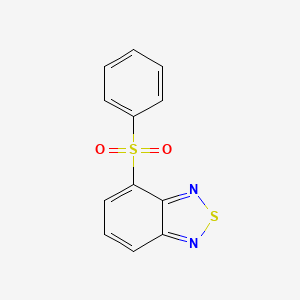![molecular formula C16H14BrN3O4 B5548057 5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and strategic methodologies. For instance, the synthesis of related furan and oxadiazole derivatives involves multiple steps, including bromination, condensation, and cyclization reactions. These methods showcase the intricate process of creating such compounds and their derivatives, highlighting the synthetic routes that could be adapted for our compound of interest (Stephens et al., 2001).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the behavior and potential applications of a compound. X-ray crystallography and spectroscopy methods, such as those used by Zhu and Qiu (2011), provide insight into the crystal structure, helping to visualize the arrangement of molecules and the spatial relationship between atoms within the compound. This information is vital for predicting reactivity and stability (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity with various reagents and conditions. The retro-ene reaction of oxadiazol derivatives, as described by Kleier and Pilgram (1987), exemplifies the type of chemical transformations that such compounds can undergo, providing a basis for predicting how our compound might react under similar conditions (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties, including solubility, melting point, and spectral characteristics, are crucial for practical applications. Research on related compounds, such as the study by Wei-guo (2007), which investigated the UV spectrum and fluorescence properties of an electroluminescent material precursor, can provide insights into the physical properties that might be expected for our compound of interest (Wei-guo, 2007).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's behavior in various chemical reactions and its stability under different conditions. The efficient synthesis and reaction pathways demonstrated by Hirokawa et al. (2000) for producing related compounds highlight the importance of understanding the chemical properties to exploit the compound's potential applications (Hirokawa et al., 2000).
Applications De Recherche Scientifique
Synthesis and Structural Insights
The synthesis of compounds related to 5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide involves complex chemical reactions that yield various derivatives with potential bioactive properties. For instance, the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the intricate processes involved in creating compounds with significant biological activities (Ismail et al., 2004). Similarly, research into the synthesis, insecticidal activity, and structure-activity relationship (SAR) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings highlights the compound's potential for pest control applications (Qi et al., 2014).
Biological Applications and Potential Therapeutic Uses
The compound and its derivatives have been explored for various biological activities, including antiprotozoal, insecticidal, and potentially antidiabetic and antimicrobial effects. The promising in vitro IC50 values against T. b. rhodesiense and P. falciparum suggest potential applications in treating protozoal infections (Ismail et al., 2004). Insecticidal activities against diamondback moth and the exploration of density functional theory (DFT) studies indicate its potential in agricultural pest management (Qi et al., 2014). Additionally, the compound's derivatives have shown antimicrobial activities, suggesting potential for development into new antimicrobial agents (Aghekyan et al., 2020).
Propriétés
IUPAC Name |
5-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c1-20(16(21)12-7-8-13(17)23-12)9-14-18-15(19-24-14)10-3-5-11(22-2)6-4-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHRXQUXAGIRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)
